Cas no 34291-03-7 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-ribofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-)
34291-03-7 structure
Product Name:D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-ribofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
CAS No:34291-03-7
MF:C21H41N5O12
MW:555.576546430588
CID:308737
PubChem ID:12302172
Update Time:2025-04-19
D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-ribofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Chemical and Physical Properties
Names and Identifiers
-
- (2S)-4-Amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2,6-diamino-2,6-dide oxy-α-D-glucopyranosyl)oxy]-2-hydroxy-3-(β-D-ribofuranosyloxy)cyc lohexyl]-2-hydroxybutanamide
- 3-BUTENYLMETHYLDICHLOROSILANE
- 5)]-N1-[(2S)-4-amino-2-hydro
- 5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
- AG-E-09240
- butenylmethyldichlorosilane
- Butirosin B
- CTK4D0226
- Silane,3-buten-1-yldichloromethyl-
- Silane,3-butenyldichloromethyl- (8CI,9CI)
- Ambutyrosin B
- CHEBI:65110
- 34291-03-7
- BUTIROSIN B [MI]
- Butyrosin B
- D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(.BETA.-D-RIBOFURANOSYL-(1->5))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
- UNII-BC4D059GIG
- (2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxy-3-(beta-D-ribofuranosyloxy)cyclohexyl]-2-hydroxybutanamide
- C17586
- DTXSID501336431
- SCHEMBL2245015
- CHEMBL3301870
- (2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
- Q27133658
- BC4D059GIG
- D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-ribofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
-
- Inchi: 1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1
- InChI Key: XEQLFNPSYWZPOW-HBYCGHPUSA-N
- SMILES: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)N)[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)O)NC([C@H](CCN)O)=O)N
Computed Properties
- Exact Mass: 555.275
- Monoisotopic Mass: 555.275
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 38
- Rotatable Bond Count: 10
- Complexity: 772
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 312A^2
- XLogP3: -7.3
Experimental Properties
- Density: 1.58
- Boiling Point: 947.4°Cat760mmHg
- Flash Point: 526.8°C
- Refractive Index: 1.657
- PSA: 315.20000
- LogP: -4.14360
- pka: pKa (water): 5.3, 7.1, 8.6, 9.8(at 25℃)
- Specific Rotation: D25 +33° (c = 1.5 in water)
D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-ribofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Related Literature
-
Nicholas M. Llewellyn,Jonathan B. Spencer Nat. Prod. Rep. 2006 23 864
-
Dominik Walczak,Artur Sikorski,Daria Grzywacz,Andrzej Nowacki,Beata Liberek RSC Adv. 2022 12 29223
-
Nicholas M. Llewellyn,Jonathan B. Spencer Chem. Commun. 2008 3786
-
Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
-
Pazit Shaul,Keith D. Green,Roi Rutenberg,Maria Kramer,Yifat Berkov-Zrihen,Elinor Breiner-Goldstein,Sylvie Garneau-Tsodikova,Micha Fridman Org. Biomol. Chem. 2011 9 4057
34291-03-7 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-ribofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-) Related Products
- 37517-28-5(Amikacin)
- 13007-32-4(Lacto-N-neotetraose)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk